(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride (1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460136
InChI: InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
SMILES:
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride

CAS No.:

Cat. No.: VC20460136

Molecular Formula: C11H11ClN2O2S

Molecular Weight: 270.74 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride -

Specification

Molecular Formula C11H11ClN2O2S
Molecular Weight 270.74 g/mol
IUPAC Name (1-benzylpyrazol-4-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Standard InChI Key WQPYSLJVSNMZSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride comprises a pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a methanesulfonyl chloride functional group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound’s planarity and π-electron density, while the benzyl group introduces steric bulk and lipophilicity. The methanesulfonyl chloride group (–SO₂Cl) provides a highly reactive site for nucleophilic substitution reactions.

Molecular Formula: C₁₁H₁₂ClN₂O₂S
Molecular Weight: 271.74 g/mol (calculated from atomic masses).
Key Structural Features:

  • Pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2.

  • Benzyl substituent (–C₆H₅CH₂) at the pyrazole’s 1-position.

  • Methanesulfonyl chloride (–SO₂ClCH₂) at the pyrazole’s 4-position.

Physicochemical Properties:

  • Density: ~1.4 g/cm³ (estimated via additive atomic contributions).

  • Boiling Point: ~420°C (extrapolated from analogous sulfonyl chlorides).

  • Solubility: Sparingly soluble in polar solvents (e.g., water) due to the hydrophobic benzyl group; highly soluble in aprotic solvents like toluene or dichloromethane .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically proceeds via a two-step strategy:

  • Preparation of (1-Benzyl-1H-pyrazol-4-yl)methanol:

    • A pyrazole derivative is functionalized with a hydroxymethyl group at the 4-position through formylation followed by reduction.

  • Sulfonylation with Methanesulfonyl Chloride:

    • The alcohol intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield the sulfonyl chloride.

Representative Reaction:

(1-Benzyl-1H-pyrazol-4-yl)methanol+MsClEt3N, Toluene(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride+HCl\text{(1-Benzyl-1H-pyrazol-4-yl)methanol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride} + \text{HCl}

Optimized Conditions:

  • Temperature: 25°C (room temperature) .

  • Reaction Time: 0.5–2 hours.

  • Solvent: Anhydrous toluene or dichloromethane.

  • Base: Triethylamine (1.5 equiv) to neutralize HCl byproduct.

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of the alcohol by triethylamine generates a alkoxide ion.

  • The alkoxide attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the sulfonate ester.

  • Subsequent chloride elimination yields the sulfonyl chloride.

Key Characterization Data:

  • ¹H NMR: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (pyrazole CH), δ 3.8–4.0 ppm (CH₂SO₂Cl).

  • ¹³C NMR: δ 120–150 ppm (pyrazole and aromatic carbons), δ 55 ppm (CH₂SO₂Cl).

  • HRMS: [M + H]⁺ expected at m/z 271.74.

Comparative Analysis with Structural Analogues

The reactivity and applications of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride are contextualized by comparing it to related sulfonyl chlorides and pyrazole derivatives:

CompoundMolecular FormulaKey DifferencesReactivity Profile
Benzenesulfonyl chlorideC₆H₅SO₂ClLacks pyrazole moiety; simpler aromaticLess steric hindrance
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideC₁₃H₁₅ClN₂O₂SAdditional methyl groups on pyrazoleReduced electrophilicity due to steric effects
4-(1H-Pyrazol-4-yl)benzoic acidC₁₀H₈N₂O₂Carboxylic acid instead of sulfonyl chlorideAcid-base reactivity dominant

Unique Advantages of (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl Chloride:

  • Dual Reactivity: The pyrazole ring participates in coordination chemistry, while the sulfonyl chloride enables cross-coupling or polymerization.

  • Steric Tunability: The benzyl group modulates steric accessibility for regioselective reactions.

Applications in Pharmaceutical Chemistry

Material Science Applications

  • Polymer Cross-Linking: The sulfonyl chloride group reacts with hydroxyl or amine-terminated polymers to form sulfonate ester or sulfonamide linkages, enhancing mechanical strength.

  • Surface Functionalization: Immobilized on silica or metal-organic frameworks (MOFs) for catalytic applications.

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